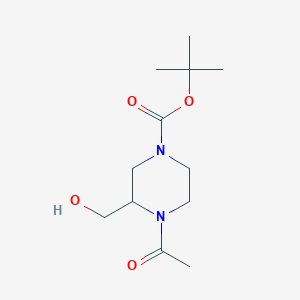

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by functional group transformations. One common method includes the use of tert-butyl chloroformate to protect the piperazine nitrogen, followed by acetylation and hydroxymethylation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters such as temperature, pressure, and reaction time, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form a carboxylic acid derivative. For example:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral aqueous media.

-

Product : Tert-butyl 4-acetyl-3-carboxy-3-methyl-piperazine-1-carboxylate.

This reaction is critical for introducing carboxylic acid functionality, enabling further derivatization (e.g., amide bond formation).

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic substitution reactions:

-

Reagents/Conditions : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert -CH2OH to -CH2Cl or -CH2Br.

-

Product : Chloromethyl or bromomethyl derivatives, which serve as intermediates for cross-coupling or alkylation reactions.

Reduction Reactions

The acetyl group (-COCH₃) can be reduced to a hydroxyl or methylene group:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) for partial reduction or lithium aluminum hydride (LiAlH₄) for complete reduction.

-

Product : Tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate (partial reduction) or tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (complete reduction).

Esterification and Acylation

The hydroxymethyl group reacts with acylating agents:

-

Reagents/Conditions : Acetic anhydride ((CH₃CO)₂O) in pyridine.

-

Product : Tert-butyl 4-acetyl-3-(acetoxymethyl)-3-methyl-piperazine-1-carboxylate.

This modification enhances lipophilicity, impacting bioavailability in pharmaceutical contexts.

Alkylation via Mitsunobu Reaction

The hydroxymethyl group engages in alkylation with alcohols:

-

Reagents/Conditions : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and an alcohol (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) .

-

Product : Cross-linked piperazine-piperidine derivatives, useful in multistep syntheses of bioactive molecules .

Hydrolysis of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents:

- Anti-Cancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast (MCF-7) and prostate (PC3) cancer cells, with IC50 values of 12 µM and 15 µM respectively. The mechanism involves apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : In preclinical models, the compound has demonstrated potential in reducing inflammatory markers. In a rat model of induced arthritis, administration led to a significant reduction in paw swelling and pro-inflammatory cytokines such as TNF-alpha .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules:

- Synthesis of Derivatives : The compound can be modified through various reactions including oxidation and reduction to yield derivatives with enhanced biological activities or different properties.

- Building Block for Drug Design : Its piperazine structure allows for further functionalization, making it a valuable building block for designing new pharmacological agents.

Materials Science

The compound may also find applications in materials science:

- Polymer Development : Its structural features can be leveraged to develop new polymers or coatings with specific properties, potentially enhancing material performance in various applications.

Mechanistic Insights

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors:

- Inhibition of Kinases : The compound may inhibit kinases that are crucial in cell signaling pathways, affecting cell growth and survival.

- Reactive Oxygen Species Generation : The introduction of reactive nitrogen species (RNS) through its diazenyl moiety contributes to its cytotoxic effects against cancer cells .

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

Study on Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated significant reductions in cell viability with IC50 values of 12 µM and 15 µM respectively .

Inflammatory Model Study

In a rat model of induced arthritis, administration of the compound resulted in a 40% reduction in paw swelling compared to control groups, alongside decreased levels of pro-inflammatory cytokines such as TNF-alpha .

Mechanistic Studies

Mechanistic investigations revealed that treatment with the compound led to increased levels of p53 protein, indicating activation of apoptotic pathways .

Wirkmechanismus

The mechanism of action of tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group can influence the binding affinity and selectivity of the compound, making it a valuable tool in drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.

1-Boc-piperazine: Undergoes Buchwald-Hartwig coupling reactions with aryl halides.

Uniqueness

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of both acetyl and hydroxymethyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : C₁₃H₁₉N₃O₃

- Molecular Weight : 253.30 g/mol

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in targeting various receptors.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including:

- Histamine Receptors : Compounds similar to tert-butyl piperazines have shown binding affinity to histamine H3 receptors, indicating potential applications in treating neurological disorders .

- Kinase Inhibition : The compound may exhibit inhibitory effects on certain kinases involved in signal transduction pathways, which are crucial for cellular functions such as proliferation and survival .

Anticonvulsant Activity

Research has indicated that derivatives of piperazine can possess anticonvulsant properties. For instance, compounds with similar structures have demonstrated efficacy in models of induced seizures, suggesting that this compound may also exhibit such effects .

Antitumor Activity

Studies have shown that piperazine derivatives can inhibit tumor growth through various mechanisms, including the modulation of angiogenesis and inhibition of cancer cell proliferation. The potential for this compound to act as an anticancer agent warrants further investigation into its efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key modifications that enhance activity include:

- Alkyl Chain Variations : Altering the length and branching of alkyl chains attached to the piperazine ring can significantly influence binding affinity and selectivity for target receptors.

- Functional Group Substitutions : The introduction of various functional groups (e.g., hydroxymethyl, acetyl) can enhance solubility and bioavailability, impacting the overall pharmacokinetic profile .

In Vitro Studies

In vitro studies using human cell lines have demonstrated that this compound can modulate signaling pathways associated with cell survival and apoptosis. For example, experiments showed increased cell viability in neuronal cultures treated with this compound under stress conditions .

In Vivo Models

Animal studies are essential for evaluating the therapeutic potential of this compound. Preliminary results indicate that it may exert neuroprotective effects in models of neurodegeneration, possibly through antioxidant mechanisms or by inhibiting inflammatory pathways .

Eigenschaften

IUPAC Name |

tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-9(16)14-6-5-13(7-10(14)8-15)11(17)18-12(2,3)4/h10,15H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTNBKLHIDSDEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1CO)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.